molecular formula C26H22ClN3O3 B2359451 2-(3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(2,3-dimethylphenyl)acetamide CAS No. 894911-81-0

2-(3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(2,3-dimethylphenyl)acetamide

Cat. No. B2359451
CAS RN: 894911-81-0
M. Wt: 459.93
InChI Key: ICWAFRXMQZNWPI-UHFFFAOYSA-N
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Description

2-(3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(2,3-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C26H22ClN3O3 and its molecular weight is 459.93. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(2,3-dimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(2,3-dimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Agents

Derivatives of 1,8-naphthyridines, including those similar in structure to 2-(3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(2,3-dimethylphenyl)acetamide, have shown significant antibacterial activity. These compounds have been synthesized and tested against various bacterial strains, demonstrating their potential as antimicrobial agents (Ramalingam et al., 2019).

Synthesis of Naphthyridine Derivatives

The compound falls under the category of naphthyridine derivatives, which have been synthesized through various methods. One such method involves the Vilsmeier-Haack cyclization of N-(pyridin-2-yl)acetamide to produce 2-chloro-3-formyl-1,8-naphthyridine and its derivatives. These compounds have been used to create a range of other derivatives with potential biological activities (Saleh et al., 2014).

Novel Synthesis Techniques

Innovative synthesis methods for naphthyridine compounds include the use of microwave irradiation for rapid and efficient production. These methods have led to the creation of compounds with varied functionalities, including those with potential antibacterial properties (Kobayashi et al., 2009).

Interaction with DNA

Certain derivatives of 1,8-naphthyridine, similar to the compound , have been studied for their interaction with DNA. This includes the investigation of their binding parameters and effects on DNA structure, which could have implications for pharmaceutical applications (Naik et al., 2006).

Potential in Photovoltaic Efficiency

Some analogs of 1,8-naphthyridine derivatives have been evaluated for their photovoltaic efficiency and light harvesting capabilities. This suggests potential applications in the development of dye-sensitized solar cells and other energy-related technologies (Mary et al., 2020).

properties

IUPAC Name

2-[3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(2,3-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O3/c1-15-5-4-6-22(17(15)3)29-23(31)14-30-13-21(24(32)18-8-10-19(27)11-9-18)25(33)20-12-7-16(2)28-26(20)30/h4-13H,14H2,1-3H3,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWAFRXMQZNWPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)C4=CC=C(C=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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